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molecular formula C9H6BrNO B586960 4-(2-Bromoacetyl)benzonitrile-d4 CAS No. 1794793-46-6

4-(2-Bromoacetyl)benzonitrile-d4

Cat. No. B586960
M. Wt: 228.081
InChI Key: LJANCPRIUMHGJE-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08658659B2

Procedure details

To a solution of the commercially available 4-bromoacetyl-benzonitrile (5 g, 22.32 mmol) in 150 mL of methanol was added sodium azide (1.74 g, 26.78 mmol) and the contents stirred at room temperature for 2 h. After removal of the solvent, the residue was treated with water (50 mL) and extracted with dichloromethane (3×50 mL). The combined organic layers were dried over MgSO4 and concentrated to give a yellow solid (3.90 g, 94%). This compound was used for the next step without any further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Yield
94%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[CH:7][CH:6]=1)=[O:4].[N-:13]=[N+:14]=[N-:15].[Na+]>CO>[N:13]([CH2:2][C:3]([C:5]1[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[CH:7][CH:6]=1)=[O:4])=[N+:14]=[N-:15] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C#N)C=C1
Name
Quantity
1.74 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the contents stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the solvent
ADDITION
Type
ADDITION
Details
the residue was treated with water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N(=[N+]=[N-])CC(=O)C1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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